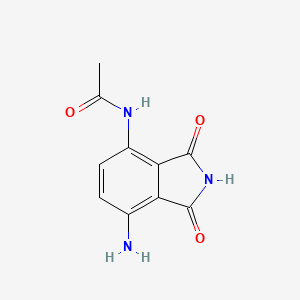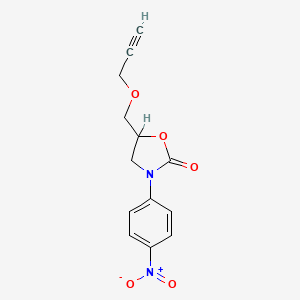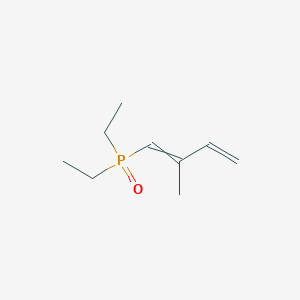
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane can be achieved through several methods. One common approach involves the reaction of diethyl 3-methylbuta-1,2-dien-1-ylphosphonate with ethane-1,2-diamine . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphine oxides, while reduction reactions may yield phosphine derivatives.
Scientific Research Applications
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. Additionally, it may interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane can be compared with other similar compounds, such as diethyl 3-methylbuta-1,2-dien-1-ylphosphonate . These compounds share similar structural features but may differ in their reactivity and applications. The unique structure of this compound makes it particularly valuable for specific research and industrial applications.
List of Similar Compounds
- Diethyl 3-methylbuta-1,2-dien-1-ylphosphonate
- Diethyl(3-methylbut-2-en-1-yl)oxo-lambda~5~-phosphane
- Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate
Properties
CAS No. |
21313-66-6 |
|---|---|
Molecular Formula |
C9H17OP |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
1-diethylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C9H17OP/c1-5-9(4)8-11(10,6-2)7-3/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
ZPEWGQOSGHDAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C=C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


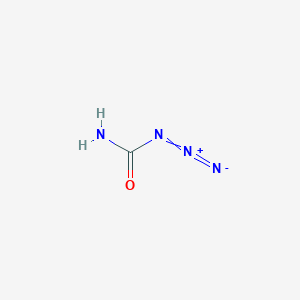
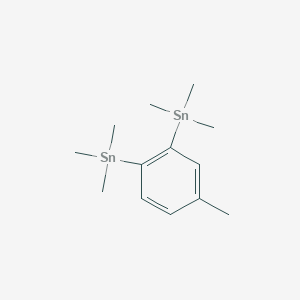
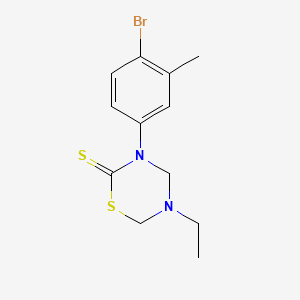

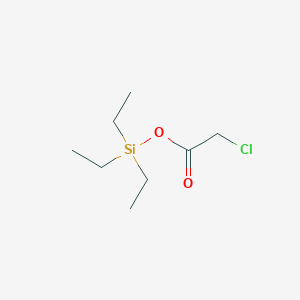
![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
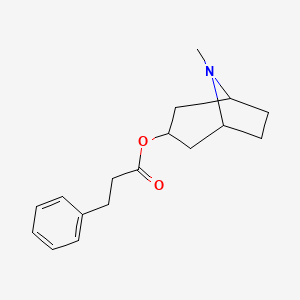
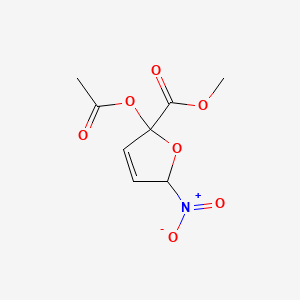
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
